5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0750939
InChI: InChI=1S/C17H14ClNO4/c1-19-15-7-4-11(18)9-14(15)17(22,16(19)21)10-12(20)5-6-13-3-2-8-23-13/h2-9,22H,10H2,1H3/b6-5+
SMILES: CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7 g/mol

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC0750939

Molecular Formula: C17H14ClNO4

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C17H14ClNO4
Molecular Weight 331.7 g/mol
IUPAC Name 5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-methylindol-2-one
Standard InChI InChI=1S/C17H14ClNO4/c1-19-15-7-4-11(18)9-14(15)17(22,16(19)21)10-12(20)5-6-13-3-2-8-23-13/h2-9,22H,10H2,1H3/b6-5+
Standard InChI Key QEWPWCHTXISFRR-AATRIKPKSA-N
Isomeric SMILES CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)/C=C/C3=CC=CO3)O
SMILES CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator